The Multifaceted Biological Activities of Ganoderic Acids from Ganoderma lucidum
The Multifaceted Biological Activities of Ganoderic Acids from Ganoderma lucidum
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
For centuries, the mushroom Ganoderma lucidum, commonly known as Lingzhi or Reishi, has been a cornerstone of traditional Eastern medicine, revered for its purported ability to enhance vitality and promote longevity[1][2]. Modern scientific inquiry has shifted focus from folklore to pharmacology, identifying a class of highly oxygenated lanostane-type triterpenoids, known as ganoderic acids, as primary drivers of the mushroom's diverse therapeutic effects[2][3]. These complex molecules, with over 130 identified derivatives, are synthesized in the fruiting bodies, spores, and mycelia of the fungus and are the subject of intense research in oncology, immunology, and hepatology[1][2][3].
This technical guide provides a comprehensive exploration of the biological activities of ganoderic acids. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the molecular mechanisms, validated experimental protocols, and the therapeutic potential of these remarkable compounds. We will delve into the causality behind experimental choices and present self-validating methodologies to ensure scientific rigor and reproducibility.
Part 1: The Anticancer Potential of Ganoderic Acids: A Multi-Pronged Approach
Ganoderic acids (GAs) have emerged as potent anticancer agents, exerting their effects through a multi-faceted strategy that includes inducing programmed cell death, halting the cell cycle, and inhibiting metastasis[3][4][5]. This pleiotropic activity makes them compelling candidates for novel cancer therapeutics.
Induction of Apoptosis and Autophagy
A primary mechanism by which GAs combat cancer is by triggering apoptosis, the cell's intrinsic suicide program, thereby eliminating malignant cells.[5] Several GAs, including Ganoderic Acid D2 (GA-D2) and Ganoderic Acid DM (GA-DM), initiate the mitochondrial pathway of apoptosis.[4][6]
Mechanism of Action: The process is often initiated by an altered balance of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][5] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1][4][5] Cytosolic cytochrome c then activates a cascade of executioner caspases, primarily caspase-9 and caspase-3, which dismantle the cell, leading to DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP).[4][5]
Furthermore, some GAs, like GA-D2, can induce synergistic autophagic cell death in addition to apoptosis, providing a dual mechanism for eliminating cancer cells.[4] GA-DM has also been shown to induce a crosstalk between autophagy and apoptosis.[6]
Key Signaling Pathways:
-
p53 Signaling: The tumor suppressor p53 can be upregulated by GAs, contributing to the apoptotic process.[1][4][7]
-
PI3K/Akt/mTOR Pathway: GAs, including GA-D2 and GA-DM, have been found to inhibit the PI3K/Akt/mTOR signaling pathway.[4][8] Down-regulation of phosphorylated PI3K, AKT, and mTOR contributes to the induction of both apoptosis and autophagy.[4][8]
View Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by a specific Ganoderic Acid in a cancer cell line.
Principle: This flow cytometry-based assay uses Annexin V, which has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-231, HCT-116) in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Ganoderic Acid of interest (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Harvest the cells by trypsinization. Neutralize the trypsin with complete medium and transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained and single-stained controls.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Live cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells.
-
Calculate the percentage of apoptotic cells (early + late) for each treatment condition.
-
Cell Cycle Arrest
A key feature of the anti-proliferative effect of GAs is their ability to arrest the cell cycle, preventing cancer cells from replicating their DNA and undergoing mitosis.[5] This is a critical checkpoint for controlling tumor growth.
Mechanism of Action: Ganoderenic Acid C and Ganoderic Acid DM have been shown to induce cell cycle arrest, primarily at the G1 phase.[5][6] This is achieved by down-regulating the levels of key cell cycle regulatory proteins such as Cyclin-Dependent Kinase 2 (CDK2), CDK6, and Cyclin D1.[4][5][6] The reduction in these proteins prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state.[5]
View Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of a Ganoderic Acid on the cell cycle distribution of a cancer cell line.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in a 6-well plate at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the desired concentrations of the Ganoderic Acid for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells and collect them in a centrifuge tube.
-
Wash the cells with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use a linear scale for the FL2-Area histogram to visualize the cell cycle distribution.
-
Acquire at least 20,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Inhibition of Invasion and Metastasis
The spread of cancer cells to distant organs is the primary cause of mortality in cancer patients. Several GAs, including Ganoderic Acid T and Ganoderic Acid Me, have demonstrated potent anti-metastatic properties.[1][9][10]
Mechanism of Action: GAs inhibit cancer cell invasion and metastasis by targeting key regulatory pathways.[1][5] A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][11] By preventing the degradation of IκBα, GAs trap NF-κB in the cytoplasm, which in turn inhibits the transcription of genes essential for invasion and metastasis, such as Matrix Metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA).[5][10] These enzymes are crucial for degrading the extracellular matrix, a necessary step for cell invasion.[5]
Caption: Ganoderic acids inhibit the IKK complex, preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.
Part 2: Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Ganoderic acids possess significant anti-inflammatory and immunomodulatory properties, primarily by suppressing pro-inflammatory signaling pathways.[12][13]
Mechanism of Action: Ganoderic Acid C1 (GAC1), for example, exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12] This is achieved by downregulating critical intracellular signaling pathways, including NF-κB, Mitogen-Activated Protein Kinase (MAPK), and Activator Protein-1 (AP-1).[12][13]
In immune cells like macrophages, stimulation by lipopolysaccharide (LPS) normally triggers a robust inflammatory response. GAC1 intervenes by reducing the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of target genes like TNF-α.[12] Similarly, Deacetyl Ganoderic Acid F has been shown to inhibit LPS-induced neural inflammation via the NF-κB pathway.[14][15] Other studies show GAs can alleviate atherosclerosis by inhibiting macrophage M1 polarization via the TLR4/MyD88/NF-κB signaling pathway.[16]
Recent evidence also suggests that GAs can modulate the tumor microenvironment, with Ganoderic Acid T enhancing the efficacy of immunotherapy by increasing the proportion of CD8+ T cells.[17]
Caption: Ganoderic acids inhibit LPS-induced inflammation by targeting key nodes in the TLR4/MyD88, MAPK, and NF-κB pathways.
Part 3: Hepatoprotective Activities
Ganoderic acids have demonstrated significant potential in protecting the liver from various insults, including alcohol-induced injury and non-alcoholic fatty liver disease.[18][19][20][21]
Mechanism of Action: Ganoderic Acid A (GAA) has been shown to protect against alcoholic liver injury by ameliorating lipid metabolism and modulating the intestinal microbial composition.[18][21] Oral administration of GAA significantly inhibits the elevation of liver enzymes (AST, ALT), serum triglycerides, and cholesterol in alcohol-exposed mice.[18][21] It also protects against excessive lipid accumulation and pathological changes in the liver.[18][20]
The protective effects are also linked to the amelioration of oxidative stress. GAs achieve this by decreasing levels of malondialdehyde (MDA) and increasing the activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD).[20] Furthermore, GAs can modulate signaling pathways related to free fatty acid synthesis and liver inflammation, such as NF-κB and AMPK.[19]
View Experimental Protocol: Assessment of Hepatoprotective Effects in an Animal Model
Objective: To evaluate the protective effect of a Ganoderic Acid extract against alcohol-induced liver injury in mice.
Principle: Chronic and excessive alcohol consumption leads to hepatic steatosis, inflammation, and oxidative stress, which can be quantified by measuring serum biochemical markers, liver histology, and oxidative stress indicators in liver tissue.
Step-by-Step Methodology:
-
Animal Model:
-
Use male C57BL/6J mice (8-10 weeks old). Acclimatize the animals for one week.
-
Divide mice into groups (n=8-10/group): Control, Alcohol-fed, GA-treated (e.g., low and high dose) + Alcohol.
-
-
Treatment Regimen:
-
The control group receives a standard chow diet.
-
The alcohol-fed and GA-treated groups are fed a liquid diet containing ethanol (e.g., 5% v/v) for 4-6 weeks.
-
The GA-treated groups receive the Ganoderic Acid extract daily via oral gavage at specified doses (e.g., 50 and 100 mg/kg body weight). The control and alcohol groups receive the vehicle.
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture and centrifuge to obtain serum for biochemical analysis.
-
Perfuse and harvest the livers. A portion is fixed in 10% neutral buffered formalin for histology, and the rest is snap-frozen in liquid nitrogen for molecular and biochemical analysis.
-
-
Biochemical Analysis:
-
Use commercial kits to measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Cholesterol (TC), and Triglycerides (TG).
-
-
Histological Analysis:
-
Embed the formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess overall morphology and steatosis.
-
Use Oil Red O staining on frozen sections to visualize lipid droplet accumulation.
-
-
Oxidative Stress Analysis:
-
Prepare liver homogenates from the frozen tissue.
-
Measure the levels of Malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Measure the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT) using specific assay kits.
-
-
Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance between groups. A p-value < 0.05 is considered significant.
-
Part 4: Isolation and Characterization: A Methodological Workflow
The therapeutic investigation of individual ganoderic acids necessitates robust methods for their extraction, isolation, and purification from Ganoderma fruiting bodies or mycelia.[22]
The process is challenging due to the structural similarity of the numerous GA isomers.[23] The general workflow involves initial extraction followed by multi-step chromatographic purification.
Caption: General workflow for the isolation and purification of individual ganoderic acids from Ganoderma lucidum.
View Protocol: General Extraction and Purification of Ganoderic Acids
Objective: To obtain a triterpenoid-enriched fraction and isolate individual Ganoderic Acids from Ganoderma lucidum.
Principle: This multi-step protocol uses solvent extraction to obtain a crude mixture of compounds, followed by partitioning to enrich for triterpenoids. High-performance chromatography is then used to separate the individual, structurally similar ganoderic acids.
Step-by-Step Methodology:
-
Material Preparation:
-
Solvent Extraction:
-
Macerate the dried powder with 95% ethanol (e.g., 1:10 w/v ratio) at room temperature for 24-48 hours with occasional agitation.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent-Solvent Partitioning (Enrichment):
-
Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Ganoderic acids will primarily partition into the chloroform and ethyl acetate fractions.
-
Combine the triterpenoid-enriched fractions and evaporate the solvent to dryness.
-
-
Chromatographic Purification:
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for final purification.[22][23]
-
Column: Reversed-phase C18 column.[22]
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.[22]
-
Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[22]
-
Fraction Collection: Dissolve the enriched fraction in a minimal amount of methanol and inject it onto the column. Collect fractions based on the retention times of target compounds, guided by prior analytical HPLC runs.
-
-
Purity Assessment and Identification:
-
Analyze the collected fractions using analytical HPLC to determine the purity of the isolated compounds.
-
Pool the fractions with high purity (>95%) and remove the solvent.
-
Confirm the identity and structure of the purified ganoderic acids using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[22][24]
-
Part 5: Summary of Biological Activities and IC₅₀ Values
The following table summarizes the diverse biological activities of prominent ganoderic acids and provides comparative IC₅₀ values where available, demonstrating their potency across various cancer cell lines.
| Ganoderic Acid | Biological Activity | Target Cell Line | IC₅₀ (µM) | Key Signaling Pathway(s) Modulated |
| GA-A | Anticancer, Anti-inflammatory, Hepatoprotective, Neuroprotective | Human Glioblastoma, HepG2, Bel7402 | ~7.25[25] | PI3K/Akt, p53, NF-κB, JAK/STAT[7][25][26][27] |
| GA-T | Anticancer (Anti-metastatic), Immunomodulatory | 95-D (Lung), HCT-116 (Colon) | Varies | NF-κB, p53[1][10] |
| GA-D2 | Anticancer (Apoptosis, Autophagy) | Esophageal Squamous Carcinoma (ESCC) | N/A | PI3K/Akt/mTOR[4] |
| GA-DM | Anticancer (Apoptosis, G1 Arrest), Anti-osteoclastogenesis | Breast Cancer, Prostate Cancer | Varies | PI3K/Akt/mTOR, p53[6][8][28] |
| GA-C1 | Anti-inflammatory, Anti-asthma | RAW264.7 Macrophages | N/A | NF-κB, MAPK, AP-1[12][19] |
| GA-Me | Anticancer (Anti-invasive, Anti-angiogenic) | MDA-MB-231 (Breast) | Varies | NF-κB[11] |
| GA-C | Anticancer (Apoptosis, G1 Arrest) | Various Cancer Cells | Varies | p53, NF-κB[5] |
Note: IC₅₀ values can vary significantly based on the cell line, assay conditions, and exposure time.
Conclusion and Future Perspectives
The extensive body of preclinical evidence robustly demonstrates that ganoderic acids are potent, pleiotropic molecules with significant therapeutic potential. Their ability to modulate multiple critical signaling pathways—such as NF-κB, PI3K/Akt, and MAPK—underpins their diverse biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[3][29] The multi-targeted nature of these compounds is a distinct advantage, particularly in complex diseases like cancer where pathway redundancy and resistance are common challenges.
While the in vitro and in vivo data are compelling, the translation of these findings into clinical practice remains the ultimate goal. Future research should focus on several key areas:
-
Clinical Trials: Well-designed clinical trials are necessary to establish the safety, efficacy, and optimal dosage of purified ganoderic acids or standardized extracts in human populations for various diseases.
-
Pharmacokinetics and Bioavailability: The low bioavailability of some GAs is a hurdle that needs to be addressed through novel drug delivery systems, such as nanoparticle encapsulation, to enhance their therapeutic utility.[27]
-
Synergistic Combinations: Investigating the synergistic effects of GAs with existing chemotherapeutic and immunotherapeutic agents could lead to more effective and less toxic combination therapies.[17]
-
Target Deconvolution: While major pathways have been identified, further research to deconvolve the specific molecular targets for individual GAs will enable more precise drug development and application.
References
-
Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation. (2023). MDPI. Retrieved from [Link]
-
Meng, Y., Ning, Q., Liu, Y., Pang, Y., Ren, H., Yang, T., Li, H., & Li, S. (2021). Ganoderic Acid A suppresses the phenotypic modulation of pulmonary artery smooth muscle cells through the inactivation of PI3K/Akt pathway in pulmonary arterial hypertension. Semantic Scholar. Retrieved from [Link]
-
Apoptotic and Immune Restoration Effects of Ganoderic Acids Defin. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Li, Y., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. PMC. Retrieved from [Link]
-
El-Mekkawy, S., et al. (2012). Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer. PMC. Retrieved from [Link]
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. (2026). MDPI. Retrieved from [Link]
-
Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels. (2024). PubMed. Retrieved from [Link]
-
Cör, D., et al. (2018). Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer. PMC. Retrieved from [Link]
-
Jiang, J., et al. (2012). Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. PubMed. Retrieved from [Link]
-
Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. (2022). PubMed. Retrieved from [Link]
-
Thyagarajan, A., et al. (2015). Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective. PMC. Retrieved from [Link]
-
Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway. (2024). PubMed. Retrieved from [Link]
-
Sheng, F., et al. (2019). Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo. Sci-Hub. Retrieved from [Link]
-
Jin, Y., Huang, J., & Ma, N. (2024). In vitro effects of Ganoderic acid A on NF-κB-mediated inflammatory response in caerulein-stimulated pancreatic acinar cells. Signa Vitae. Retrieved from [Link]
-
Li, Y., et al. (2024). Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. MDPI. Retrieved from [Link]
-
Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis. (2025). PubMed. Retrieved from [Link]
-
Ganoderic Acids in Ganoderma Lucidum-Mediated PD-1 Reduction and Immunoregulation. (2024). Iris Publishers. Retrieved from [Link]
-
Li, Z.-Q., et al. (2023). Ganoderic Acid A Mitigates Inflammatory Bowel Disease through Modulation of AhR Activity by Microbial Tryptophan Metabolism. ACS Publications. Retrieved from [Link]
-
Ganoderic Acids Alleviate Neuroinflammation by Targeting Myeloid Differentiation Factor 2 for Ischemic Stroke Therapy. (n.d.). PMC. Retrieved from [Link]
-
Thyagarajan, A., & Sells, S. (2012). Ganoderic Acid in the Treatment of Prostate Cancer. Brieflands. Retrieved from [Link]
-
Meng, Y., et al. (2021). Ganoderic Acid A suppresses the phenotypic modulation of pulmonary artery smooth muscle cells through the inactivation of PI3K/Akt pathway in pulmonary arterial hypertension. SciELO. Retrieved from [Link]
-
Metabolomic Insights into the Mechanisms of Ganoderic Acid: Protection against α-Amanitin-Induced Liver Injury. (2023). MDPI. Retrieved from [Link]
-
The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake. (2022). PMC. Retrieved from [Link]
-
Multi-omics integration identifies ganoderic acid A as a TNFα inhibitor for treating sepsis-related liver injury. (2026). PMC. Retrieved from [Link]
-
Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake. (n.d.). PMC. Retrieved from [Link]
-
Ganoderma lucidum: Novel Insight into Hepatoprotective Potential with Mechanisms of Action. (n.d.). PMC. Retrieved from [Link]
-
Sheng, F., et al. (2019). Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo. PMC. Retrieved from [Link]
-
Chen, N. H., et al. (n.d.). Ganoderic acid T inhibits tumor invasion in vitro and in vivo through inhibition of MMP expression. Semantic Scholar. Retrieved from [Link]
-
Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography. (2018). PubMed. Retrieved from [Link]
-
Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity. (2020). PubMed. Retrieved from [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). ResearchGate. Retrieved from [Link]
-
Meng, Y., et al. (2021). Ganoderic Acid A suppresses the phenotypic modulation of pulmonary artery smooth muscle cells through the inactivation of PI3K/Akt pathway in pulmonary arterial hypertension. SciELO. Retrieved from [Link]
-
Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway. (2021). PubMed. Retrieved from [Link]
-
Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years. (2024). PubMed. Retrieved from [Link]
-
Ganoderic Acid A Prevented Osteoporosis by Modulating the PIK3CA/p‐Akt/TWIST1 Signaling Pathway. (2025). PMC. Retrieved from [Link]
-
The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks. (2024). MDPI. Retrieved from [Link]
-
Ríos, J. L., et al. (2012). Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research. SciELO México. Retrieved from [Link]
-
Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Extraction and isolation of ganoderic acid Σ from Ganoderma lucidum. (n.d.). ResearchGate. Retrieved from [Link]
- Method for extracting ganoderic acid A from ganoderma lucidum. (n.d.). Google Patents.
Sources
- 1. longdom.org [longdom.org]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of Ganoderma lucidum in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Sci-Hub. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo / Nutrients, 2019 [sci-hub.box]
- 15. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. brieflands.com [brieflands.com]
- 29. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PubMed [pubmed.ncbi.nlm.nih.gov]
